
(6-Methoxypyrazin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Methoxypyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2137793-02-1 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(6-methoxypyrazin-2-yl)methanamine dihydrochloride” and its InChI code is1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 212.08 . The melting point of the compound is between 144-145°C .Aplicaciones Científicas De Investigación
Antimicrobial Activities
(6-Methoxypyrazin-2-yl)methanamine dihydrochloride derivatives have been explored for their antimicrobial properties. Research by Thomas, Adhikari, and Shetty (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, which includes (6-methoxypyrazin-2-yl)methanamine, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests its potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Stroke Treatment Applications
Recent advances in stroke treatment research have highlighted the potential of quinolylnitrones, including (6-methoxypyrazin-2-yl)methanamine derivatives. These compounds show promising therapeutic applications, demonstrating potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability (Marco-Contelles, 2020).
Antitumor Activity
A series of functionalized (6-methoxypyrazin-2-yl)methanamine derivatives, including ferrocene-containing ones, has been synthesized and tested for antitumor activity. Károlyi et al. (2012) reported that these derivatives displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer treatment (Károlyi et al., 2012).
Polymerization Inhibition in Cancer Therapy
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a derivative of (6-methoxypyrazin-2-yl)methanamine, has been identified as a potent antiproliferative agent against human cancer cells. Minegishi et al. (2015) found that it inhibited tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells, indicating its potential use in cancer therapy (Minegishi et al., 2015).
Ring-Opening Polymerization
The use of (6-methoxypyrazin-2-yl)methanamine derivatives in catalyzing ring-opening polymerization has been explored. Kwon, Nayab, and Jeong (2015) synthesized zinc(II) complexes with derivatives of (6-methoxypyrazin-2-yl)methanamine, which efficiently initiated the ring-opening polymerization of rac-lactide, showing preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Synthesis of Asymmetrically Substituted Methoxypyrazines
Candelon et al. (2010) reported a novel synthetic route to asymmetrically substituted methoxypyrazine derivatives, including (6-methoxypyrazin-2-yl)methanamine. This synthesis method can be applied to generate a variety of biologically active substances and wine flavor components (Candelon et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(6-methoxypyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJBAZAPERXGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyrazin-2-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

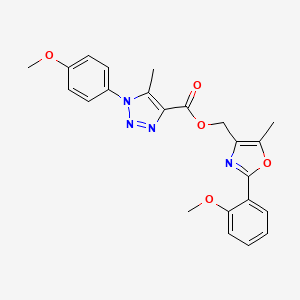
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

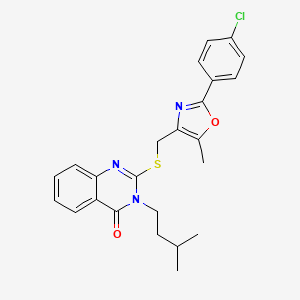
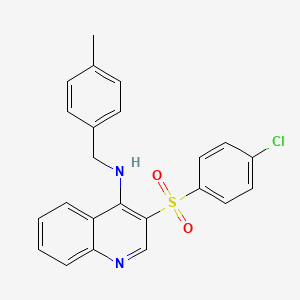
![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

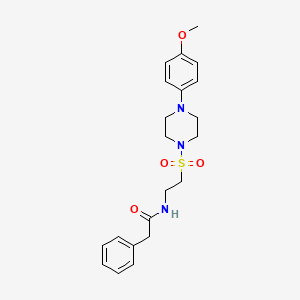
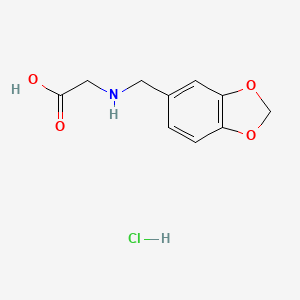
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
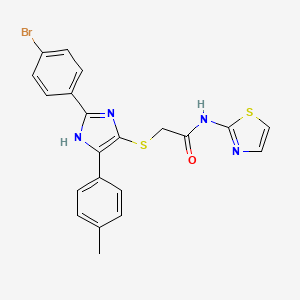
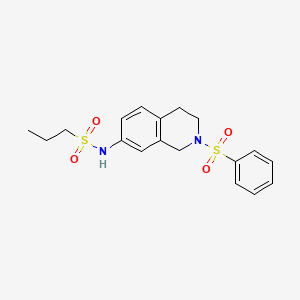
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)